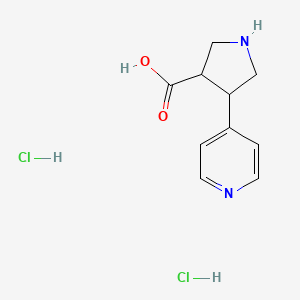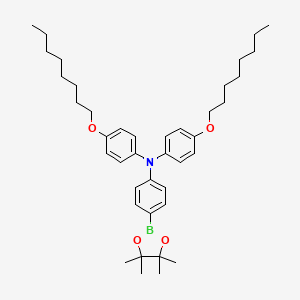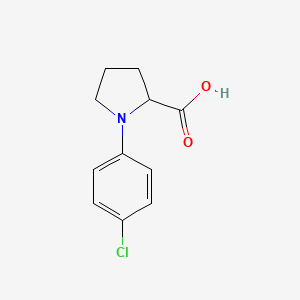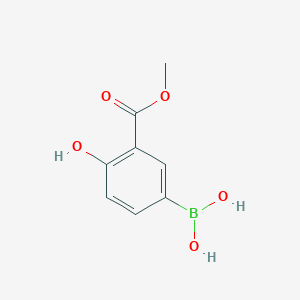![molecular formula C39H48F6NOPS B12503078 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12503078.png)
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide is a complex organic compound featuring adamantane and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. The reactions typically require controlled conditions, including specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in promoting hydrogen bond-mediated reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of advanced materials and polymers.
作用機序
The mechanism by which N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide exerts its effects involves its ability to activate substrates and stabilize partially developing negative charges through explicit double hydrogen bonding . This mechanism is crucial in its role as a catalyst in organic transformations.
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups and is also used as a catalyst in organic synthesis.
1,3-Dehydroadamantane: A derivative of adamantane, this compound is used in the synthesis of various functional adamantane derivatives.
Uniqueness
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane and trifluoromethyl groups, which confer distinct structural and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C39H48F6NOPS |
|---|---|
分子量 |
723.8 g/mol |
IUPAC名 |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H48F6NOPS/c1-35(2,3)49(47)46-34(29-14-30(38(40,41)42)16-31(15-29)39(43,44)45)32-6-4-5-7-33(32)48(36-17-23-8-24(18-36)10-25(9-23)19-36)37-20-26-11-27(21-37)13-28(12-26)22-37/h4-7,14-16,23-28,34,46H,8-13,17-22H2,1-3H3 |
InChIキー |
VQLIMNVHXLWDJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12503010.png)


![Propyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503025.png)
![Methyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503034.png)
![8-[(4-ethylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B12503035.png)
![Propyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503040.png)
![N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12503046.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-phenylethyl)acetamide](/img/structure/B12503051.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B12503064.png)
![2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic acid](/img/structure/B12503068.png)
